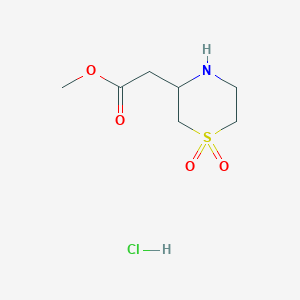

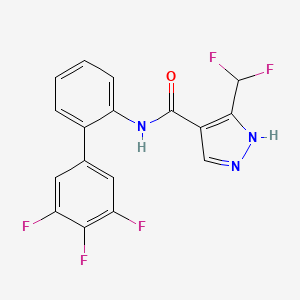

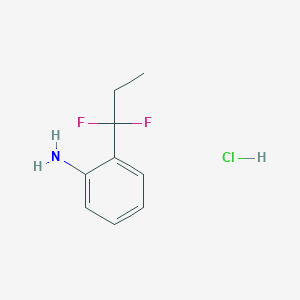

![molecular formula C7H14ClNO B1436473 (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride CAS No. 1807941-05-4](/img/structure/B1436473.png)

(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride

Overview

Description

“(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride” is a synthetic compound with the CAS Number: 1147112-78-4 . It has a molecular weight of 163.65 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 . This code provides a specific description of the molecule’s structure.Scientific Research Applications

Molecular Electronics

Oxazine compounds: have been explored for their potential use in molecular electronics. They can act as functional kernels to construct single-molecule junctions that switch between low-conducting and high-conducting states through de/rehydrogenation processes .

Synthetic Chemistry

In synthetic chemistry, oxazines serve as key intermediates in the diversity-oriented synthesis of various molecules. They are involved in (4+2) annulation reactions with dipolarphiles, leading to the formation of cis-isomeric structures and spirocyclic compounds .

Spectroscopy

The fundamental heterocyclic compound 1,4-oxazine has been characterized spectroscopically, indicating its potential application in analytical methods such as spectroscopy for structural analysis and identification of isomeric oxazines .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride is the molecular switches in molecular electronics . These switches are key building blocks of electronic circuits and have been extensively explored over the past decades .

Mode of Action

The compound interacts with its targets through a process of de/rehydrogenation of 1,4-oxazine linkers . This interaction efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . The change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .

Biochemical Pathways

The affected pathway involves the de/rehydrogenation of 1,4-oxazine linkers . This process efficiently switches single-molecule junctions between different conducting states . The switching mechanism is proposed to be an intramolecular proton transfer reaction .

Result of Action

The result of the compound’s action is a change in the conducting state of single-molecule junctions . This change is due to the modified energy gap of the central molecule and the charge rearrangement at the molecule–electrode interfaces . The compound allows for a maximum ON/OFF current ratio as high as 1.5 × 10^3 .

Action Environment

The action of (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride can be influenced by environmental factors such as an electrostatic gate field . This field can control the proton transfer process and thus allow specific conductance states to be selected .

properties

IUPAC Name |

(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEHBYVWAVHAEP-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)OCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)OCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

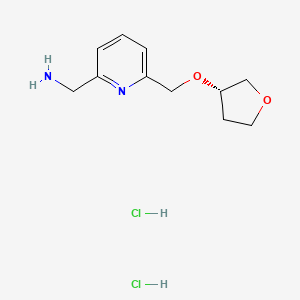

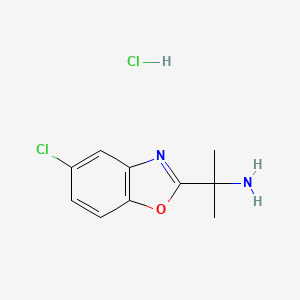

![1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1436395.png)

![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)

![methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride](/img/structure/B1436404.png)

![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride](/img/structure/B1436408.png)